2-Propionylthiazole

Description

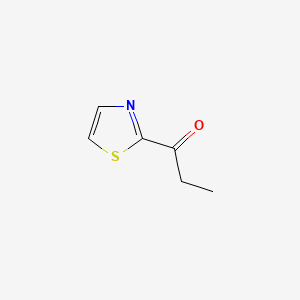

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-2-5(8)6-7-3-4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRAENAWSLPSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195651 | |

| Record name | 2-Propionylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow, oily liquid; brown-roasted, vanilla-like odour | |

| Record name | 2-Propionylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/975/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 2-Propionylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/975/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.205-1.210 | |

| Record name | 2-Propionylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/975/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

43039-98-1 | |

| Record name | 1-(2-Thiazolyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43039-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043039981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propionylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 1-(2-thiazolyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPIONYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05CB62UH9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propanoylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propionylthiazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionylthiazole is a heterocyclic organic compound that plays a significant role as a flavoring agent, valued for its nutty, bready, and popcorn-like aroma.[1] While its primary application lies within the food and fragrance industries, the thiazole ring system is a core structural motif in numerous pharmacologically active compounds, making a thorough understanding of its chemical properties and structure valuable for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the core chemical characteristics of this compound, including its physical and chemical properties, structural information, and a representative synthetic pathway.

Chemical and Physical Properties

This compound is typically a pale yellow, oily liquid.[2] The quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NOS | [3] |

| Molecular Weight | 141.19 g/mol | [2][3] |

| Boiling Point | 95.0 °C @ 1.00 mm Hg110.0 °C @ 5.00 mm Hg | [4][5] |

| Density | 1.171 - 1.210 g/cm³ | [2][4] |

| Refractive Index | 1.528 - 1.533 @ 20.0 °C | [2][4] |

| Flash Point | > 93.33 °C (> 200.00 °F) | [5] |

| Vapor Pressure | 0.0836 mm/Hg @ 25.00 °C | [4] |

| Solubility | Insoluble in water; Soluble in alcohol, fats, and most organic solvents.[2][5] | [2][5] |

| Appearance | Pale yellow, oily liquid. | [2] |

| Odor | Described as bready, nutty, and resembling popcorn.[4] | [4] |

Chemical Structure and Identifiers

The structure of this compound consists of a thiazole ring substituted at the 2-position with a propionyl group.

-

IUPAC Name : 1-(1,3-thiazol-2-yl)propan-1-one[2]

-

CAS Number : 43039-98-1[3]

-

SMILES : CCC(=O)C1=NC=CS1[2]

-

InChI Key : TYRAENAWSLPSLW-UHFFFAOYSA-N[2]

Experimental Protocols: Synthesis

A common and established method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thioamide. For the specific synthesis of this compound, this would involve the reaction of a 1-halo-2-pentanone with thioformamide.

General Hantzsch Thiazole Synthesis Workflow:

The logical workflow for the synthesis of a thiazole, such as this compound, via the Hantzsch method is depicted below.

Detailed Methodology:

-

Reaction Setup : The appropriate α-haloketone (e.g., 1-chloro-2-pentanone) and thioamide (e.g., thioformamide) are dissolved in a suitable solvent, typically a lower alcohol such as ethanol.

-

Condensation : The reaction mixture is heated under reflux for a period sufficient to complete the reaction, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up : After cooling, the reaction mixture is often neutralized with a mild base (e.g., sodium bicarbonate solution) to quench any remaining acid.

-

Extraction : The product is then extracted from the aqueous mixture using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification : The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure this compound.

Biological Activities and Drug Development Context

While this compound itself is primarily recognized as a flavoring agent, the thiazole scaffold is of great interest in drug development.[2] Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The specific biological activity of this compound is not extensively documented in the context of drug development. However, its structure can serve as a valuable starting point or fragment for the design and synthesis of more complex molecules with potential therapeutic applications. Researchers in drug development may utilize this compound as a building block in the synthesis of novel compounds for biological screening.

References

- 1. 2-propionyl thiazole, 43039-98-1 [thegoodscentscompany.com]

- 2. This compound | C6H7NOS | CID 65288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

An In-depth Technical Guide to 2-Propionylthiazole (CAS: 43039-98-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propionylthiazole (CAS Number: 43039-98-1), a key aroma compound with significant applications in the flavor and fragrance industry. This document consolidates its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its formation through the Maillard reaction. While this compound is primarily recognized for its sensory characteristics, this guide also touches upon the broader biological context of thiazole derivatives. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz, adhering to specified formatting requirements.

Physicochemical Properties

This compound, also known as 1-(1,3-thiazol-2-yl)propan-1-one, is a pale yellow, oily liquid recognized for its distinct bready, nutty, and popcorn-like aroma.[1][2] Its molecular and physical characteristics are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 43039-98-1[1] |

| Molecular Formula | C₆H₇NOS[3] |

| Molecular Weight | 141.19 g/mol [1] |

| IUPAC Name | 1-(1,3-thiazol-2-yl)propan-1-one[1] |

| Synonyms | 2-Propionyl thiazole, Ethyl 2-thiazolyl ketone[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Pale yellow, clear liquid | [4] |

| Odor Profile | Bready, nutty, popcorn-like | [2] |

| Boiling Point | 110 °C @ 5.00 mm Hg | [4] |

| Specific Gravity | 1.205 - 1.210 @ 25 °C | [4] |

| Refractive Index | 1.528 - 1.533 @ 20 °C | [4] |

| Flash Point | > 93.33 °C (> 200 °F) | [4] |

| Solubility | Insoluble in water; soluble in fats, oils, and most organic solvents. | [1] |

Synthesis of this compound

Proposed Synthesis Workflow: Hantzsch Thiazole Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Hantzsch Synthesis

Materials:

-

1-Bromo-2-pentanone

-

Thioformamide

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1 equivalent) in absolute ethanol.

-

Addition of α-haloketone: To the stirred solution, add 1-bromo-2-pentanone (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Analytical Methods

The purity and structure of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

Caption: General workflow for the analytical characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

Injection Mode: Split (split ratio 50:1).

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.[5]

¹H NMR (400 MHz, CDCl₃):

-

Expected chemical shifts (δ, ppm): ~8.0-7.5 (m, 2H, thiazole protons), 3.0 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃).

¹³C NMR (100 MHz, CDCl₃):

-

Expected chemical shifts (δ, ppm): ~195 (-C=O), ~170 (C2 of thiazole), ~145 (C4 of thiazole), ~122 (C5 of thiazole), ~30 (-CH₂-), ~8 (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

-

Attenuated Total Reflectance (ATR) is a suitable method for the liquid sample.

-

Place a drop of this compound directly onto the ATR crystal.

-

Record the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Peaks (cm⁻¹):

-

~1680 (C=O stretching)

-

~1500-1600 (C=N and C=C stretching in the thiazole ring)

-

~2900-3000 (C-H stretching of the ethyl group)

Formation in the Maillard Reaction

This compound is a known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food.[6] This reaction is responsible for the development of characteristic flavors and aromas in cooked foods.

Maillard Reaction Pathway to Thiazoles

Caption: Simplified pathway for thiazole formation in the Maillard reaction.

The formation of this compound in this pathway likely involves the reaction of dicarbonyl compounds, such as methylglyoxal, with hydrogen sulfide (H₂S) and ammonia (NH₃), which are generated from the Strecker degradation of cysteine.[6]

Biological Activity and Safety

The primary biological role of this compound is related to its interaction with olfactory receptors, resulting in its characteristic aroma. In the context of drug development, there is no specific evidence to suggest that this compound modulates any particular signaling pathways. However, the thiazole ring is a common scaffold in many biologically active compounds with a wide range of therapeutic applications.

Table 3: Toxicological Data

| Test | Species | Route | Value | Source |

| LD₅₀ | Mouse | Oral | 2113 mg/kg | [7] |

Safety Summary:

-

This compound is classified as irritating to the eyes, respiratory system, and skin.[4]

-

It is considered to have no safety concern at current levels of intake when used as a flavoring agent.[8]

Conclusion

This compound is a well-characterized aroma compound with significant industrial importance. This technical guide has provided a detailed summary of its physicochemical properties, plausible and detailed protocols for its synthesis and analysis, and an overview of its formation and biological context. The provided information is intended to be a valuable resource for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who may encounter or utilize this compound in their work. Further research could focus on elucidating more efficient and sustainable synthesis routes and exploring the potential for other biological activities of this and related thiazole derivatives.

References

- 1. synerzine.com [synerzine.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. 2-propionyl thiazole, 43039-98-1 [thegoodscentscompany.com]

- 8. This compound | C6H7NOS | CID 65288 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1,3-thiazol-2-yl)propan-1-one (2-Propionylthiazole)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1,3-thiazol-2-yl)propan-1-one, commonly known as 2-propionylthiazole. It details its chemical and physical properties, synthesis methodologies, and its significant role as a versatile building block in medicinal chemistry and drug discovery.

Nomenclature and Chemical Identity

The formal IUPAC name for this compound is 1-(1,3-thiazol-2-yl)propan-1-one .[1][2] This designation precisely describes its structure: a propan-1-one group attached to the second position of a 1,3-thiazole ring.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 1-(1,3-thiazol-2-yl)propan-1-one[1][2] |

| Common Name | This compound |

| CAS Number | 43039-98-1[2] |

| Molecular Formula | C₆H₇NOS[2] |

| Molecular Weight | 141.19 g/mol [1][2] |

| InChI | InChI=1S/C6H7NOS/c1-2-5(8)6-7-3-4-9-6/h3-4H,2H2,1H3[1][2] |

| SMILES | CCC(=O)C1=NC=CS1[1] |

| Synonyms | Ethyl 2-thiazolyl ketone, 1-(2-Thiazolyl)-1-propanone, 2-Propanoylthiazole[1][2] |

Physicochemical Properties

This compound is a pale yellow, oily liquid.[1] It is primarily recognized for its distinct aroma profile, often described as nutty, bready, and popcorn-like, which leads to its use as a flavoring agent in the food industry.[3][4] However, its chemical reactivity makes it a valuable intermediate in organic synthesis.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical State | Liquid | [5] |

| Appearance | Pale yellow, oily | [1] |

| Odor | Brown-roasted, vanilla-like, nutty, bready | [1][3] |

| Solubility | Insoluble in water; Soluble in fats, oils, and most organic solvents. | [1] |

| Boiling Point | 110 °C @ 5.00 mm Hg; ~95 °C @ 1 mm Hg | [5] |

| Density | 1.205 - 1.210 g/cm³ @ 25 °C | [1][5] |

| Refractive Index | 1.528 - 1.533 @ 20 °C | [1][5] |

| Flash Point | > 93.33 °C (> 200 °F) | [5] |

Synthesis of this compound

The synthesis of the thiazole core is a cornerstone of heterocyclic chemistry. The most prominent and versatile method is the Hantzsch thiazole synthesis , which involves the condensation reaction between an α-haloketone and a thioamide.[6][7] For this compound, this would involve the reaction of propanethioamide with a suitable α-halocarbonyl compound.

Caption: General workflow for Hantzsch synthesis of a 2-substituted thiazole.

This protocol outlines a general procedure for the synthesis of a 2-substituted thiazole, adaptable for 1-(1,3-thiazol-2-yl)propan-1-one.

-

Reagent Preparation:

-

Dissolve propanethioamide (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

In a separate flask, dissolve the α-halocarbonyl compound (e.g., 2-chloro-1,1-dimethoxyethane as a chloroacetaldehyde equivalent) (1.0 equivalent) in the same solvent.

-

-

Condensation Reaction:

-

Add the α-halocarbonyl solution dropwise to the stirred solution of propanethioamide at room temperature.

-

The reaction mixture is then heated to reflux (typically between 60-100 °C, solvent-dependent) for a period of 2-7 hours.[8]

-

Reaction progress should be monitored using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium acetate solution.[6]

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The crude product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

-

Purification:

-

The solvent is evaporated from the filtrate to yield the crude product.

-

Purification is achieved via column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 1-(1,3-thiazol-2-yl)propan-1-one.

-

Role in Drug Discovery and Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[9][10][11] Its presence is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[11][12][13] this compound, with its reactive ketone group and stable thiazole core, serves as an essential building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3][11][14]

-

Scaffold for Synthesis: The thiazole nucleus acts as a rigid and stable core from which various functional groups can be elaborated. The propionyl group can be modified through reactions like reduction, oxidation, or condensation to build diverse molecular architectures.

-

Bioisosteric Replacement: In drug design, a thiazole ring can be used as a bioisostere for other aromatic or heterocyclic rings, such as phenyl or pyridine rings.[1][15] This strategy is employed to modulate a drug's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, potentially improving its pharmacokinetic and pharmacodynamic profile.[15]

-

Fragment-Based Drug Discovery (FBDD): As a fragment-sized molecule, this compound can be used in FBDD campaigns.[16] It can be screened for binding to a biological target, and if identified as a "hit," it serves as a starting point for growing a more potent, lead-like molecule.

Caption: A typical drug discovery workflow starting from a thiazole building block.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. It may also cause respiratory irritation.[3] Standard laboratory safety protocols should be strictly followed when handling this compound.

Table 3: Hazard and Safety Information

| Category | Information |

| GHS Hazard Statements | H302: Harmful if swallowed.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a fume hood. |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[3] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and locked up.[3][8] |

| Spill Response | Absorb spills with an inert material (e.g., sand, vermiculite) and dispose of in a sealed container according to local regulations.[8] |

Conclusion

1-(1,3-thiazol-2-yl)propan-1-one is a molecule of significant interest, bridging the gap between flavor chemistry and pharmaceutical sciences. While its organoleptic properties are well-documented, its true potential for drug development professionals lies in its utility as a versatile and reactive chemical intermediate. The stable thiazole core, combined with a modifiable propionyl side chain, makes it an invaluable building block for creating novel molecular entities with diverse pharmacological potential. A thorough understanding of its synthesis, reactivity, and role in medicinal chemistry is crucial for leveraging this compound in the design and development of next-generation therapeutics.

References

- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-propionyl thiazole, 43039-98-1 [thegoodscentscompany.com]

- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nanobioletters.com [nanobioletters.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. BJOC - N-Propargylamines: versatile building blocks in the construction of thiazole cores [beilstein-journals.org]

- 15. drughunter.com [drughunter.com]

- 16. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

2-Propionylthiazole: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 2-propionylthiazole, a heterocyclic compound of significant interest in the fields of flavor chemistry, organic synthesis, and potentially, drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, synthesis, and analysis.

Core Molecular Data

This compound, with the IUPAC name 1-(1,3-thiazol-2-yl)propan-1-one, is a pale yellow, oily liquid known for its characteristic brown-roasted, vanilla-like odor.[1] Its fundamental molecular attributes are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₇NOS | [1][2][3] |

| Molecular Weight | 141.19 g/mol | [1][2][4] |

| CAS Number | 43039-98-1 | [2] |

| IUPAC Name | 1-(1,3-thiazol-2-yl)propan-1-one | [1] |

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the reaction of a 2-substituted thiazole with an appropriate propionylating agent. One potential route is the reaction of 2-lithiothiazole with propionyl chloride or propanoic anhydride.

Methodology:

-

Preparation of 2-Lithiothiazole: Thiazole is dissolved in a dry, aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature, typically -78 °C. An organolithium reagent, such as n-butyllithium in hexanes, is then added dropwise to the stirred solution. The reaction mixture is stirred at this low temperature for a period to ensure complete formation of 2-lithiothiazole.

-

Acylation: A solution of propionyl chloride or propanoic anhydride in the same anhydrous solvent is then added slowly to the 2-lithiothiazole solution, maintaining the low temperature to control the exothermic reaction.

-

Quenching and Work-up: After the addition is complete, the reaction is allowed to stir for a specified time before being quenched by the slow addition of a saturated aqueous solution of ammonium chloride or water.

-

Extraction and Purification: The reaction mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is typically extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is then purified, commonly by vacuum distillation or column chromatography on silica gel, to yield pure this compound.

Analytical Characterization: Gas Chromatography (GC)

The purity and identity of this compound can be effectively determined using gas chromatography, often coupled with mass spectrometry (GC-MS).

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent, such as dichloromethane or hexane.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. A capillary column with a suitable stationary phase (e.g., a non-polar phase like DB-1 or a polar phase like FFAP) is installed.

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: An initial temperature of around 60 °C is held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of approximately 250 °C.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Detector Temperature: For an FID, this is typically set around 270 °C. For a mass spectrometer, the transfer line temperature is set appropriately.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification by comparison with a standard. The peak area provides quantitative information about the concentration of the compound in the sample. When using GC-MS, the mass spectrum of the peak is compared with a library spectrum for positive identification.

Logical and Experimental Workflow

The following diagrams illustrate the logical progression from starting materials to the final product and its subsequent analysis.

References

Spectroscopic Profile of 2-Propionylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Propionylthiazole, a heterocyclic compound of interest in flavor chemistry and as a potential building block in medicinal chemistry. Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | Doublet | 1H | H5 (Thiazole ring) |

| ~7.65 | Doublet | 1H | H4 (Thiazole ring) |

| ~3.10 | Quartet | 2H | -CH₂- (Propionyl group) |

| ~1.25 | Triplet | 3H | -CH₃ (Propionyl group) |

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~192 | C=O (Ketone) |

| ~168 | C2 (Thiazole ring) |

| ~145 | C4 (Thiazole ring) |

| ~122 | C5 (Thiazole ring) |

| ~32 | -CH₂- (Propionyl group) |

| ~8 | -CH₃ (Propionyl group) |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100-3000 | Medium | C-H stretch (aromatic/heteroaromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1580-1450 | Medium-Strong | C=C and C=N stretching (thiazole ring) |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~1100-1000 | Medium | C-C stretch |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| 141 | [M]⁺ (Molecular Ion) |

| 112 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 85 | [Thiazole-C=O]⁺ |

| 58 | [C₂H₅CO]⁺ (Propionyl cation) |

| 57 | [C₂H₅C]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of a reference standard, such as TMS, if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the clean, empty salt plates to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the IR spectrum. Typically, a range of 4000 to 400 cm⁻¹ is scanned.

-

Data Analysis: Identify and label the significant absorption peaks. Correlate the peak positions (wavenumbers) with known functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be optimized to avoid overloading the GC column.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

-

Data Interpretation: The mass spectrum for this compound is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the molecule's structure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Navigating the Physicochemical Landscape of 2-Propionylthiazole: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 2-Propionylthiazole, a key heterocyclic compound utilized in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, providing a centralized resource on the physicochemical properties of this compound, alongside standardized methodologies for its analysis.

Executive Summary

This compound (CAS No. 43039-98-1) is a pale yellow, oily liquid known for its characteristic brown-roasted, vanilla-like odor.[1] Its utility in various applications is fundamentally governed by its solubility in different solvent systems and its stability under diverse environmental conditions. This guide synthesizes the available data on these critical parameters and outlines established experimental protocols for their determination. While specific quantitative data for this compound is limited in publicly accessible literature, this guide provides a framework for its empirical evaluation.

Solubility Profile of this compound

The solubility of a compound is a critical factor in its formulation, synthesis, and biological application. This compound exhibits a solubility profile characteristic of a moderately polar organic molecule.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for this compound are summarized in the table below. It is noteworthy that there is a scarcity of comprehensive quantitative solubility data across a wide range of organic solvents and temperatures.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 8381 mg/L | Estimated[2] |

| Water | Not Specified | Insoluble | Qualitative[1] |

| Ethanol | Room Temperature | Miscible | Qualitative[1] |

| Alcohol | Not Specified | Soluble | Qualitative[2] |

| Fats | Not Specified | Soluble | Qualitative[1] |

| Oils | Not Specified | Soluble | Qualitative[1] |

| Most Organic Solvents | Not Specified | Soluble | Qualitative[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solute from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

Workflow for determining the solubility of this compound.

Stability of this compound

The chemical stability of a compound dictates its shelf-life, storage requirements, and compatibility with other substances.

General Stability Profile

This compound is generally considered to be stable under normal storage conditions.[4] It is notably used as a more stable alternative to other flavor compounds such as 2-acetyl-2-thiazoline and 2-acetylpyrroline, suggesting a favorable stability profile in relevant applications.[2] For optimal preservation, it is recommended to store the compound in a cool, dry, and well-ventilated area, protected from direct sunlight and heat sources.[5]

Factors Affecting Stability

The stability of this compound can be influenced by several factors, including pH, temperature, and light. While specific degradation studies on this compound are not widely published, general principles of chemical stability for similar heterocyclic compounds apply.

-

pH: Thiazole rings can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening or other degradative reactions.

-

Temperature: Elevated temperatures can accelerate degradation processes. Thermal decomposition may lead to the formation of various volatile and non-volatile byproducts.

-

Light: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in some thiazole-containing compounds, leading to degradation.[6]

Experimental Protocol for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Subject solutions of this compound to various stress conditions, including:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid or a solution at a high temperature.

-

Photodegradation: Exposing a solution to a controlled light source (e.g., UV lamp).

-

-

Time-Point Sampling: Samples are withdrawn at various time intervals.

-

Analysis: The samples are analyzed using a stability-indicating method, typically HPLC with a photodiode array (PDA) detector, to separate and quantify the parent compound and any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.

Factors influencing the stability of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While there is a clear need for more extensive quantitative data, the information and standardized protocols presented herein offer a robust framework for researchers and drug development professionals. The established qualitative solubility in organic solvents and its recognized stability under normal conditions underscore its viability in various applications. The detailed experimental methodologies provide a clear path for generating the specific, high-quality data required for formulation development, quality control, and regulatory submissions.

References

- 1. This compound | C6H7NOS | CID 65288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synerzine.com [synerzine.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. uspnf.com [uspnf.com]

- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Propionyl thiazole [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 2-Propionylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-propionylthiazole, a key intermediate in the flavor, fragrance, and pharmaceutical industries. This document details established methodologies, providing in-depth experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound, also known as 1-(thiazol-2-yl)propan-1-one, is a heterocyclic ketone that contributes to the characteristic nutty and roasted aromas of various food products. Beyond its sensory applications, the thiazole moiety is a prominent scaffold in medicinal chemistry, rendering this compound a valuable building block for the synthesis of novel therapeutic agents. This guide will explore the most prevalent and effective synthetic strategies, focusing on reaction efficiency, substrate availability, and scalability.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the functionalization of a pre-formed thiazole ring and the construction of the thiazole ring with the propionyl group already incorporated. The most prominent methods include:

-

Acylation of 2-Metallated Thiazoles: This classic and reliable approach involves the deprotonation or metal-halogen exchange of a thiazole derivative to generate a nucleophilic species at the C2 position, which is then acylated.

-

Direct C-H Acylation: A more modern approach that avoids the pre-functionalization of the thiazole ring, offering a more atom-economical route.

-

Hantzsch Thiazole Synthesis: A convergent approach where the thiazole ring is constructed from acyclic precursors, one of which contains the propionyl moiety.

Method 1: Acylation of 2-Metallated Thiazoles

This method is one of the most widely employed for the synthesis of 2-acylthiazoles due to its high efficiency and predictability. The key step is the generation of a nucleophilic carbon at the 2-position of the thiazole ring, which readily reacts with an electrophilic propionyl source.

Pathway 1.1: Via 2-Lithiothiazole

This pathway involves the deprotonation of thiazole at the C2 position using a strong organolithium base, followed by quenching with a propionylating agent.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via 2-lithiothiazole.

Detailed Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 10 mL) and thiazole (1.0 eq).

-

Lithiattion: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 30 minutes.

-

Acylation: Propionyl chloride (1.2 eq) is added dropwise to the solution of 2-lithiothiazole at -78 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Pathway 1.2: Via Grignard Reagent

An alternative to organolithium reagents, Grignard reagents can be prepared from 2-bromothiazole and magnesium. This method is often preferred for its milder reactivity and operational simplicity.

Reaction Scheme:

Caption: Synthesis of this compound using a Grignard reagent.

Detailed Experimental Protocol:

-

Grignard Reagent Formation: A flame-dried flask under a nitrogen atmosphere is charged with magnesium turnings (1.5 eq). A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromothiazole (1.0 eq) in anhydrous THF is added dropwise to the magnesium turnings. The mixture is gently heated to initiate the reaction, which is then maintained at a gentle reflux until the magnesium is consumed.

-

Acylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of propionyl chloride (1.1 eq) in anhydrous THF is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Quantitative Data for Method 1:

| Parameter | Via 2-Lithiothiazole | Via Grignard Reagent |

| Starting Material | Thiazole | 2-Bromothiazole |

| Key Reagents | n-Butyllithium, Propionyl Chloride | Magnesium, Propionyl Chloride |

| Typical Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to Room Temperature | Room Temperature to Reflux |

| Reported Yield | 60-80% | 55-75% |

| Purity (Post-Purification) | >98% | >97% |

Method 2: Direct C-H Acylation

Direct C-H functionalization represents a more sustainable and efficient approach to synthesis. In this method, the C2-H bond of thiazole is directly acylated, avoiding the need for pre-functionalization and the generation of stoichiometric byproducts.

Reaction Scheme:

Caption: Direct C-H acylation of thiazole.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of thiazole (1.0 eq) and propionaldehyde (2.0 eq) in a suitable solvent (e.g., acetonitrile), tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 eq) is added.

-

Reaction Execution: The reaction mixture is heated at 80 °C for 12-24 hours in a sealed tube. The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Method 2:

| Parameter | Direct C-H Acylation |

| Starting Material | Thiazole, Propionaldehyde |

| Key Reagents | tert-Butyl Hydroperoxide (TBHP) |

| Typical Solvent | Acetonitrile, Dichloromethane |

| Reaction Temperature | 80-120 °C |

| Reported Yield | 40-60% |

| Purity (Post-Purification) | >95% |

Method 3: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for the formation of the thiazole ring itself. For the synthesis of this compound, this would involve the condensation of an α-haloketone bearing a propionyl equivalent with a thioamide.

Logical Relationship of Reactants:

Caption: Reactant relationship in Hantzsch synthesis for this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, a thioamide (e.g., thioformamide, 1.0 eq) is dissolved in a suitable solvent such as ethanol.

-

Condensation: To this solution, an α-haloketone (e.g., 1-bromo-2-pentanone, 1.0 eq) is added. The mixture is heated to reflux for 2-4 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography or distillation.

Quantitative Data for Method 3:

| Parameter | Hantzsch Thiazole Synthesis |

| Starting Materials | α-Haloketone, Thioamide |

| Key Reagents | e.g., 1-bromo-2-pentanone, Thioformamide |

| Typical Solvent | Ethanol, Methanol |

| Reaction Temperature | Reflux |

| Reported Yield | 50-70% |

| Purity (Post-Purification) | >96% |

Conclusion

The synthesis of this compound can be achieved through several effective routes. The choice of method will depend on factors such as the availability of starting materials, desired scale of production, and tolerance to certain reaction conditions. The acylation of 2-metallated thiazoles offers a reliable and high-yielding approach, while direct C-H acylation presents a more modern and atom-economical alternative. The Hantzsch synthesis is a valuable tool for constructing the thiazole ring and can be advantageous if the required α-haloketone is readily accessible. This guide provides the necessary technical details for researchers and developers to select and implement the most suitable synthetic strategy for their specific needs.

The Pivotal Role of 2-Propionylthiazole in Maillard Reaction Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry and a significant pathway in various physiological and pathological processes, produces a complex array of compounds. Among these, 2-propionylthiazole has emerged as a key analyte due to its distinct sensory properties and its role as an indicator of specific reaction pathways. This technical guide provides a comprehensive overview of the formation, analysis, and significance of this compound in Maillard reaction studies. It details experimental protocols for its quantification, summarizes the impact of reaction conditions on the formation of related compounds, and presents visual workflows and reaction pathways to aid researchers in their study design and interpretation.

Introduction: The Significance of this compound

This compound is a volatile heterocyclic compound renowned for its characteristic bready, nutty, and popcorn-like aroma.[1] Its presence is a hallmark of the Maillard reaction, particularly in systems containing sulfur-containing amino acids like cysteine and specific sugar degradation products. Beyond its contribution to the desirable flavors developed during food processing, this compound serves as a valuable marker for researchers studying the intricate network of reactions that constitute the Maillard cascade. Understanding its formation provides insights into the generation of flavor, the impact of processing on food quality, and the formation of both beneficial and potentially detrimental compounds in biological systems.

Formation of this compound in the Maillard Reaction

The formation of this compound is a multi-step process initiated by the non-enzymatic reaction between a reducing sugar and an amino acid, followed by a cascade of rearrangements, degradations, and condensations. The key precursors for this compound are a source of sulfur and ammonia, typically the amino acid cysteine, and a specific dicarbonyl compound, 1-hydroxy-2-propanone (hydroxyacetone), which can be formed from the degradation of pentoses and hexoses.

The proposed pathway involves the Strecker degradation of cysteine to produce hydrogen sulfide (H₂S), ammonia (NH₃), and propanal. Concurrently, sugar fragmentation leads to the formation of α-dicarbonyl compounds. A key intermediate is the reaction between cysteamine (formed from the decarboxylation of cysteine) and a three-carbon carbonyl species.

Proposed Formation Pathway

The formation of this compound is believed to proceed through the reaction of key intermediates derived from both sugar and amino acid degradation. A plausible pathway involves the reaction of cysteamine with 1-hydroxy-2-propanone, followed by oxidation to yield the final product. While the exact mechanism is a subject of ongoing research, the pathway for the analogous compound, 2-acetylthiazole, provides a strong model. In that case, cysteamine reacts with methylglyoxal (a 2-oxoaldehyde).[2] For this compound, the corresponding precursor is likely a 3-carbon α-dicarbonyl or a related reactive species.

Quantitative Analysis of this compound

Accurate quantification of this compound is crucial for understanding its role in the Maillard reaction. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose, often coupled with a pre-concentration step such as headspace solid-phase microextraction (HS-SPME).

Data Presentation: Factors Influencing Thiazole Formation

While specific quantitative data for this compound formation is limited in the literature, studies on analogous compounds like 2-acetylthiazole provide valuable insights into the key parameters influencing yields. The following tables illustrate the expected impact of various reaction conditions on the formation of 2-acylthiazoles.

Table 1: Effect of Temperature on 2-Acylthiazole Formation (Illustrative)

| Temperature (°C) | Reaction Time (min) | Relative Yield of 2-Acylthiazoles |

| 100 | 60 | Low |

| 120 | 60 | Moderate |

| 140 | 60 | High |

| 160 | 60 | High (potential for degradation) |

Table 2: Effect of pH on 2-Acylthiazole Formation (Illustrative)

| Initial pH | Relative Yield of 2-Acylthiazoles | Notes |

| 4.0 | Low | Acidic conditions can inhibit certain Maillard reaction pathways. |

| 6.0 | Moderate | Neutral pH generally favors the reaction. |

| 8.0 | High | Alkaline conditions can accelerate the Maillard reaction.[3] |

Table 3: Effect of Precursor Concentration on 2-Acylthiazole Formation (Illustrative)

| Cysteine (mmol) | Reducing Sugar (mmol) | Relative Yield of 2-Acylthiazoles |

| 1 | 1 | Baseline |

| 2 | 1 | Increased |

| 1 | 2 | Increased |

| 2 | 2 | Highest |

Note: The data in these tables are illustrative and based on general principles of the Maillard reaction and studies on analogous compounds. Actual yields of this compound will vary depending on the specific model system.

Experimental Protocols

Protocol for Maillard Reaction Model System

This protocol describes a typical laboratory-scale experiment to study the formation of this compound in a model system.

-

Reactant Preparation: Prepare aqueous solutions of L-cysteine and a reducing sugar (e.g., ribose or xylose) in a phosphate buffer (0.1 M).

-

Reaction Setup: In a sealed reaction vessel, combine the cysteine and sugar solutions to achieve the desired molar ratios. Adjust the pH of the solution using NaOH or HCl.

-

Heating: Place the sealed vessel in a temperature-controlled oil bath or heating block for a specified duration.

-

Cooling and Extraction: After the reaction time, immediately cool the vessel in an ice bath to quench the reaction. The volatile compounds, including this compound, can then be extracted for analysis.

Protocol for HS-SPME-GC-MS Analysis of this compound

This protocol outlines a general method for the extraction and quantification of this compound from a liquid or solid matrix.

-

Sample Preparation: Place a known amount of the sample (liquid from the model reaction or a homogenized solid food sample) into a headspace vial. Add a known concentration of an internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog of this compound if available).

-

HS-SPME Extraction:

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

-

Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

-

GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

-

Use a temperature program to achieve optimal separation (e.g., start at 40°C, ramp to 240°C).

-

The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

-

-

Quantification: Identify this compound based on its retention time and mass spectrum. Quantify by comparing the peak area of this compound to that of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.

Conclusion

This compound is a significant compound in the study of the Maillard reaction, offering insights into flavor formation and complex reaction networks. While specific quantitative data on its formation remains an area for further research, the established analytical protocols and the understanding of the formation of analogous compounds provide a solid foundation for its investigation. The methodologies and pathways detailed in this guide are intended to equip researchers with the necessary tools and knowledge to effectively study the role of this compound in their respective fields of interest, from food science to biomedical research.

References

- 1. 2-propionyl thiazole, 43039-98-1 [thegoodscentscompany.com]

- 2. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them privileged scaffolds in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of thiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The guide details experimental protocols for key biological assays, presents quantitative data for comparative analysis, and visualizes critical signaling pathways and experimental workflows.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[3]

Mechanisms of Anticancer Action

1.1.1. Inhibition of Signaling Pathways: PI3K/Akt/mTOR

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Several thiazole derivatives have been developed as potent inhibitors of this pathway, acting as either single or dual inhibitors of PI3K and mTOR.[5][6]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Thiazole [label="Thiazole\nDerivatives", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylates"]; mTORC2 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Akt -> Survival; Thiazole -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Thiazole -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; }

1.1.2. Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[7] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site on β-tubulin. This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

// Nodes Tubulin [label="α/β-Tubulin\nHeterodimers", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubule [label="Microtubule", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitosis [label="Mitosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiazole [label="Thiazole\nDerivatives", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tubulin -> Microtubule [label="Polymerization"]; Microtubule -> Mitosis; Thiazole -> Tubulin [arrowhead=tee, color="#4285F4", style=dashed, label="Inhibits\nPolymerization"]; Mitosis -> Apoptosis [style=dashed, label="Arrest leads to"]; }

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 | [2] |

| Compound 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | [7] |

| Compound 5b | A549 (Lung Cancer) | 0.97 ± 0.13 | [7] |

| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [10] |

| Compound 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [10] |

| Compound 3b | PI3Kα | 0.086 ± 0.005 | [5] |

| Compound 3b | mTOR | 0.221 ± 0.014 | [5] |

| Thiazole 2a | MDA-MB-231 (Breast) | 1.5 | [2] |

| Thiazole 2e | MDA-MB-231 (Breast) | 0.8 | [2] |

| Thiazole 2f | HeLa (Cervical) | 1.2 | [2] |

| Thiazole 2h | HeLa (Cervical) | 0.9 | [2] |

| Thiazole 2i | MDA-MB-231 (Breast) | 0.7 | [2] |

| Compound 3j | T47D (Breast Cancer) | 0.51 ± 0.15 | [11] |

| Compound 3f | T47D (Breast Cancer) | 0.66 ± 0.38 | [11] |

| Compound 3d | T47D (Breast Cancer) | 0.93 ± 0.51 | [11] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[12][13][14] Their amphiphilic character, possessing both hydrophobic and hydrophilic parts, may facilitate their penetration into microbial cell membranes.[12]

Mechanism of Antimicrobial Action

One of the proposed mechanisms of action for the antibacterial activity of some thiazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[13]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 38 | E. coli | 3.92 - 4.60 | [12] |

| Compound 37c | Bacteria | 46.9 - 93.7 | [13] |

| Compound 37c | Fungi | 5.8 - 7.8 | [13] |

| Compound 43a | S. aureus | 16.1 (µM) | [15] |

| Compound 43a | E. coli | 16.1 (µM) | [15] |

| Compound 43b | A. niger | 16.2 (µM) | [15] |

| Compound 43c | B. subtilis | 28.8 (µM) | [15] |

| Compound 3 | Various Bacteria | 230 - 700 | [15] |

| Compound 8 | Various Fungi | 80 - 230 | [15] |

| Compound 9 | Various Fungi | 60 - 230 | [15] |

| Compound 16 | Various Bacteria | 1.56 - 6.25 | [16] |

| Thiazole Analogs | B. subtilis | 4.51 | [17] |

| Thiazole Analogs | S. aureus | 4.60 | [17] |

| Thiazole Analogs | E. coli | 4.32 | [17] |

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases. Thiazole derivatives have shown potent anti-inflammatory effects in several preclinical models.[18][19]

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of thiazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key enzymes in the inflammatory cascade.[20]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of selected thiazole derivatives in the carrageenan-induced rat paw edema model, expressed as the percentage of edema inhibition.

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Time (h) | Reference |

| Compound 3c | 20 | 30 | 3 | [21] |

| Compound 3d | 20 | 44 | 3 | [21] |

| Compound 3a | - | 29 | 3 | [21] |

| Compound 3c | - | 36 | 3 | [21] |

| Compound 3d | - | 41 | 3 | [21] |

| Compound 1 | 200 | 96.31 | 4 | [22] |

| Compound 2 | 200 | 72.08 | 4 | [22] |

| Compound 3 | 200 | 99.69 | 4 | [22] |

| Compound 7h | - | 63 | - | [23] |

| Thiazolidinone 15a-h | - | Significant | - | [20] |

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties against a range of viruses, including influenza virus, coronaviruses, and human immunodeficiency virus (HIV).[11][24]

Mechanism of Antiviral Action

The mechanisms of antiviral action for thiazole derivatives are varied and virus-specific. For some picornaviruses, they have been shown to be irreversible inhibitors of the 3C protease, an enzyme essential for viral replication.

Quantitative Data: Antiviral Activity

The following table presents the in vitro antiviral activity of selected thiazole derivatives, expressed as EC50 values (the concentration required to achieve 50% of the maximum effect).

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| Gly-Thz-rimantadine | Influenza A/Hongkong/68 | - | 0.00011 (mg/mL) | [25] |

| Compound 52 | Bovine Viral Diarrhoea Virus | - | 6.6 | [6] |

| Compound 13 | Coxsackie Virus B2 | - | >40 | [6] |

| Compound 73 | Coxsackie Virus B2 | - | >18 | [6] |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia Virus | HEL | 0.007 (mg/mL) | [26] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thiazole derivatives.

Synthesis of Thiazole Derivatives

5.1.1. Hantzsch Thiazole Synthesis

This is a classic and widely used method for the synthesis of thiazole rings.[12]

-

Reaction: The reaction involves the condensation of an α-haloketone with a thioamide.

-

Procedure:

-

Dissolve the thioamide (e.g., thiourea) in a suitable solvent (e.g., ethanol).

-

Add the α-haloketone (e.g., 2-bromoacetophenone) to the solution.

-

Reflux the mixture for a specified period (e.g., 30 minutes to several hours).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the thiazole product.

-

Collect the product by filtration, wash with water, and dry.[12]

-

5.1.2. Cook-Heilbron Thiazole Synthesis

This method is particularly useful for the synthesis of 5-aminothiazoles.[27]

-

Reaction: This synthesis involves the reaction of an α-aminonitrile with carbon disulfide or other dithioacid derivatives.

-

Procedure:

-

React the α-aminonitrile with carbon disulfide in the presence of a base.

-

The reaction proceeds through a dithiocarbamate intermediate.

-

Intramolecular cyclization of the intermediate leads to the formation of the 5-aminothiazole ring.[27]

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the thiazole derivative for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to determine the antimicrobial susceptibility of a compound.

-

Procedure:

-

Prepare a nutrient agar plate and inoculate it with a standardized suspension of the target microorganism.

-

Create wells in the agar using a sterile cork borer.

-

Add a known concentration of the thiazole derivative solution to each well.

-

Incubate the plate under appropriate conditions for microbial growth.

-